

# Synergistic Potential of Apto-253 in Combination with Targeted Therapies in Hematologic Malignancies

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Apto-253 |           |
| Cat. No.:            | B1667576 | Get Quote |

#### For Immediate Release

**Apto-253**, an investigational agent, has demonstrated notable synergistic effects when combined with other targeted therapies in preclinical studies, suggesting potential new avenues for the treatment of hematologic malignancies, particularly Acute Myeloid Leukemia (AML). These findings, targeted towards researchers, scientists, and drug development professionals, indicate that **Apto-253**'s unique mechanism of action may enhance the efficacy of existing and emerging cancer therapies.

Apto-253 is a small molecule that inhibits c-Myc expression, a key oncogene implicated in numerous cancers.[1][2] It also induces the expression of the tumor suppressor gene Krüppellike factor 4 (KLF4) and stabilizes G-quadruplex DNA structures, leading to cell cycle arrest at the G0/G1 phase and apoptosis in cancer cells.[3][4][5] Notably, Apto-253 is converted intracellularly to a more active ferrous complex, [Fe(253)3], and has been shown to induce DNA damage, rendering cancer cells with deficiencies in BRCA1/2 DNA repair pathways particularly susceptible.[6] While the clinical development of Apto-253 was discontinued, the preclinical data from combination studies offer valuable insights into novel therapeutic strategies.

# Synergistic Antitumor Activity with Azacitidine in AML Xenograft Models





In vivo studies using AML xenograft models have demonstrated that **Apto-253** in combination with the hypomethylating agent azacitidine leads to a significant enhancement of antitumor activity compared to either agent alone.

# **Quantitative Data Summary**



| Xenograft<br>Model                         | Treatment<br>Group                                                     | Dosing<br>Schedule                              | Mean Tumor<br>Size Change | Statistical Significance (vs. Control) |
|--------------------------------------------|------------------------------------------------------------------------|-------------------------------------------------|---------------------------|----------------------------------------|
| HL-60 AML                                  | Vehicle Control                                                        | -                                               | -                         | -                                      |
| Apto-253 (15<br>mg/kg)                     | Twice daily, 2<br>consecutive<br>days/week                             | Similar inhibition to azacitidine               | -                         |                                        |
| Azacitidine                                | Every fourth day                                                       | Similar inhibition<br>to Apto-253               | -                         |                                        |
| Apto-253 + Azacitidine (1x/week Apto- 253) | Apto-253: Twice daily, 1 day/week; Azacitidine: q4d                    | Significantly<br>enhanced<br>antitumor activity | p = 0.0002                |                                        |
| Apto-253 + Azacitidine (2x/week Apto- 253) | Apto-253: Twice daily, 2 consecutive days/week; Azacitidine: q4d       | Significantly<br>enhanced<br>antitumor activity | p = 0.0006                |                                        |
| THP-1 AML                                  | Vehicle Control                                                        | -                                               | -                         | -                                      |
| Apto-253 (15<br>mg/kg)                     | Twice daily, 2 consecutive days/week                                   | Significant<br>efficacy                         | -                         |                                        |
| Azacitidine                                | Subcutaneously, every fourth day                                       | Similar efficacy<br>to Apto-253                 | -                         |                                        |
| Apto-253 +<br>Azacitidine                  | Apto-253: IV,<br>2x/day for 2<br>days/week;<br>Azacitidine: SC,<br>q4d | Greatly improved antitumor effects              | p = 0.0004 (at<br>day 31) |                                        |

Data sourced from preclinical studies.[3]



# **Experimental Protocol: In Vivo Xenograft Studies**

Animal Model: Athymic nude mice were utilized for the AML xenograft models.[3]

### Cell Line Implantation:

• HL-60 and THP-1 Cells: Human AML cell lines were implanted subcutaneously in the mice. [3]

# Drug Administration:

- Apto-253: Administered intravenously (IV) at a dose of 15 mg/kg. The dosing schedule was
  either once weekly (twice daily on one day) or twice weekly (twice daily on two consecutive
  days).[3]
- Azacitidine: Administered subcutaneously (SC) every fourth day (q4d).[3]

## Monitoring and Endpoints:

- Tumor size was measured regularly to assess antitumor activity.
- The body weight of the mice was monitored to evaluate toxicity.
- Statistical significance of the difference in tumor growth between treatment groups was determined using a Student's t-test.[3]





Click to download full resolution via product page

Experimental workflow for in vivo AML xenograft studies.

# Enhanced Efficacy with Targeted Inhibitors in Primary Patient Samples



Ex vivo studies on primary patient samples from various hematologic malignancies have revealed synergistic interactions between **Apto-253** and other targeted agents, specifically the BET bromodomain inhibitor JQ1 and the FLT3 inhibitor quizartinib.

Data Summary

| Combination            | Malignancy        | Observation                                                     | Percentage of<br>Cases with<br>Synergy |
|------------------------|-------------------|-----------------------------------------------------------------|----------------------------------------|
| Apto-253 + JQ1         | AML, CLL, MDS/MPN | Combination IC50 at<br>least 2-fold lower than<br>single agents | ~65% (56/87)                           |
| Apto-253 + Quizartinib | AML               | Reduced combination<br>IC50 compared to<br>single agents        | ~37% (14/38)                           |

Data sourced from an ex vivo drug sensitivity assay on primary patient samples.[4][5]

# **Experimental Protocol: Ex Vivo Drug Sensitivity Assay**

Primary Samples: Freshly isolated bone marrow or peripheral blood samples were obtained from patients with Acute Myeloid Leukemia (AML), Chronic Lymphocytic Leukemia (CLL), and Myelodysplastic Syndromes/Myeloproliferative Neoplasms (MDS/MPN).[4][5]

#### Drug Treatment:

- Primary cells were cultured ex vivo and treated with increasing concentrations of Apto-253,
   JQ1, and quizartinib, both as single agents and in combination.
- Combination treatments were performed at fixed, equimolar ratios.[4][5]

### Cell Viability Assessment:

 After a 3-day culture period, cell viability was determined using a colorimetric tetrazoliumbased MTS assay.[4][5]

#### Data Analysis:







• The half-maximal inhibitory concentration (IC50) values were calculated for each single agent and for the combinations to assess for synergistic effects.[4][5]









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Aptose Presents New Preclinical Data on CG-806 and APTO-253 at the 2019 AACR Annual Meeting :: Aptose Biosciences Inc. (APS) [aptose.com]
- 2. Combination strategies to overcome drug resistance in FLT+ acute myeloid leukaemia -PMC [pmc.ncbi.nlm.nih.gov]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. researchgate.net [researchgate.net]
- 5. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 6. BET protein antagonist JQ1 is synergistically lethal with FLT3 tyrosine kinase inhibitor (TKI) and overcomes resistance to FLT3-TKI in AML cells expressing FLT-ITD - PMC [pmc.ncbi.nlm.nih.gov]



• To cite this document: BenchChem. [Synergistic Potential of Apto-253 in Combination with Targeted Therapies in Hematologic Malignancies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1667576#synergistic-effects-of-apto-253-with-other-chemotherapies]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com